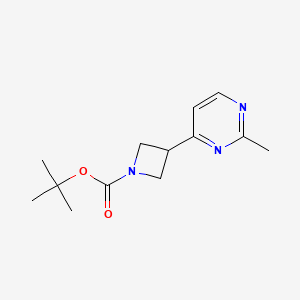

tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate, commonly referred to as TBPA, is an organic compound that has been studied for its potential applications in various scientific and medical fields. TBPA was first synthesized in the early 2000s, and has since been studied for its unique properties and potential benefits.

Aplicaciones Científicas De Investigación

Histamine H4 Receptor Ligands

Research has been conducted on a series of 2-aminopyrimidines synthesized as ligands of the histamine H4 receptor (H4R), indicating potential applications in anti-inflammatory and antinociceptive activities. This work involved optimizing the potency of these compounds, which may involve structural analogs related to tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate, showcasing the compound's relevance in medicinal chemistry and pharmacology (Altenbach et al., 2008).

Synthesis and Characterization of Novel Ligands

Another study discusses the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, via a Stille coupling process. This work highlights the compound's potential application in creating novel ligands for nicotinic receptors, which are crucial for neuroscience research (Karimi & Långström, 2002).

Amino Acid-Azetidine Chimeras

Research on the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids demonstrates the utility of this compound in producing amino acid-azetidine chimeras. These chimeras are valuable tools for studying peptide activity, illustrating the compound's importance in biochemical research and drug design (Sajjadi & Lubell, 2008).

Synthesis of Bifunctional Compounds

Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, showcasing the broader applications of this compound in accessing novel chemical spaces. These compounds are useful for further selective derivations, indicating their significance in organic synthesis and the development of new materials (Meyers et al., 2009).

Mecanismo De Acción

Target of action

“1-Boc-3-(2-Methylpyrimidin-4-yl)azetidine” is an azetidine derivative. Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .

Mode of action

The mode of action of “1-Boc-3-(2-Methylpyrimidin-4-yl)azetidine” would depend on its specific molecular structure and the biological targets it interacts with. Azetidines can undergo various chemical reactions, including [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .

Biochemical pathways

The specific biochemical pathways affected by “1-Boc-3-(2-Methylpyrimidin-4-yl)azetidine” would depend on its biological targets. Azetidines can be used as motifs in drug discovery, polymerization, and chiral templates .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “1-Boc-3-(2-Methylpyrimidin-4-yl)azetidine”. For example, the compound’s stability might be affected by its storage temperature .

Propiedades

IUPAC Name |

tert-butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-9-14-6-5-11(15-9)10-7-16(8-10)12(17)18-13(2,3)4/h5-6,10H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOAKTHKLPQHAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2CN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727975.png)

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2727977.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)

![methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2727984.png)

![(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727987.png)

![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)